molecular formula C12H16FNO B291600 2-ethyl-N-(2-fluorophenyl)butanamide

2-ethyl-N-(2-fluorophenyl)butanamide

Cat. No.: B291600
M. Wt: 209.26 g/mol
InChI Key: CLZBPIQLLHSVOC-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-fluorophenyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with an ethyl group at the 2-position and a 2-fluorophenyl aromatic ring at the nitrogen atom. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 221.26 g/mol. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-ethyl-N-(2-fluorophenyl)butanamide

InChI

InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

CLZBPIQLLHSVOC-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC=C1F

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-ethyl-N-(2-fluorophenyl)butanamide, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-fluoro C₁₂H₁₆FNO 221.26 Potential kinase inhibitor candidate [Hypothetical]
4-(2-fluorophenyl)-N-(quinolin-8-yl)butanamide (3w) 2-fluoro + quinoline-8-yl C₁₉H₁₈FN₂O 323.36 Yellow oil; 42% yield via Suzuki coupling
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-methyl, 4-nitro C₁₃H₁₈N₂O₃ 262.30 High crystallinity; nitro group enhances stability
2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide 2-hydroxy, 5-methyl C₁₃H₁₉NO₂ 221.30 Increased polarity due to -OH group
2-ethyl-N-(2-iodophenyl)butanamide 2-iodo C₁₂H₁₆INO 333.17 Heavy atom effect; potential radiotracer

Key Observations:

Substituent Effects on Reactivity and Yield: The fluorophenyl group in 3w () resulted in a moderate yield (42%), likely due to steric hindrance from the ortho-fluorine or competing side reactions. In contrast, nitro-substituted analogs () may exhibit lower yields due to the electron-withdrawing nature of the nitro group, which can deactivate the aromatic ring in coupling reactions .

Physical Properties :

  • Solubility : Fluorine’s electronegativity enhances lipid solubility, making this compound more membrane-permeable than hydroxyl- or nitro-substituted analogs .
  • Melting Points : Nitro groups (e.g., 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide) increase molecular rigidity, leading to higher melting points compared to fluorine or iodine analogs .

Biological Activity :

  • In , compounds with oxoindolin substituents (e.g., compound 61) showed inhibitory activity against TLK2 kinase, suggesting that the 2-fluorophenyl group in the target compound may similarly interact with kinase ATP-binding pockets. Fluorine’s small size and high electronegativity could improve binding affinity compared to bulkier substituents like iodine or nitro groups .

Detailed Research Findings

Pharmacokinetic Considerations:

  • Fluorine’s presence typically enhances metabolic stability by resisting oxidative degradation, a critical advantage over hydroxyl- or methyl-substituted analogs in drug design .

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